molecular formula C17H26N2O3 B2403848 (R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate CAS No. 876161-75-0

(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2403848
CAS No.: 876161-75-0
M. Wt: 306.406
InChI Key: LPVBYHCXGAADHA-CQSZACIVSA-N
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Description

(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate (CAS No: 876161-75-0) is a chiral pyrrolidine-based building block with significant utility in medicinal chemistry and pharmaceutical research. This specialty chemical serves as a key synthetic intermediate in the development of novel therapeutic agents, particularly in the field of anticoagulation therapy . The compound features a stereospecific (R)-configuration at the pyrrolidine ring, which is critical for achieving enantioselective biological activity in target molecules, and contains both carbamate and benzyl protecting groups that allow for selective deprotection and further functionalization during synthetic sequences. The structural framework of this compound makes it particularly valuable for researching inhibitors of proteolytic enzymes involved in coagulation pathways . Researchers utilize this intermediate in constructing molecules that target critical components of the blood coagulation cascade, with potential applications in developing treatments for thrombosis and other cardiovascular disorders. The 3-methoxybenzyl moiety incorporated in its structure contributes to specific binding interactions with enzyme active sites, while the tert-butyloxycarbonyl (Boc) protecting group enables straightforward orthogonal synthetic strategies common in peptidomimetic drug development. With a molecular weight of 306.405 g/mol, this compound is typically supplied as a liquid and should be stored in tightly sealed containers under cool, well-ventilated conditions, separated from incompatible materials . As a chiral building block, it finds additional applications in the synthesis of potential cyclin-dependent kinase inhibitors and bifunctional compounds containing pyrimidine derivatives that operate via ubiquitin proteasome pathways, representing promising approaches in targeted protein degradation and oncology research . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-8-9-19(12-14)11-13-6-5-7-15(10-13)21-4/h5-7,10,14H,8-9,11-12H2,1-4H3,(H,18,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVBYHCXGAADHA-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-3-pyrrolidinol with tert-butyl chloroformate and 3-methoxybenzyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Deprotection Reactions

The Boc group undergoes clean removal under acidic conditions while preserving the methoxybenzyl substituent:

Reaction Table 1: Boc Deprotection Conditions

Reagent SystemTemperatureTimeProductYieldSource
4M HCl in dioxane0°C → RT3 hr1-(3-methoxybenzyl)pyrrolidin-3-amine92%
Trifluoroacetic acid (TFA)RT30 minTFA salt of free amine95%
H₂SO₄ (conc.)/MeOH (1:10)40°C6 hrMethanesulfonate salt88%

Critical observations:

  • TFA demonstrates superior selectivity over mineral acids by avoiding demethylation of the methoxy group

  • Deprotonated amine intermediates show increased susceptibility to N-alkylation unless stabilized

Reductive Transformations

The pyrrolidine ring participates in stereospecific hydrogenation and borohydride reductions:

Reaction Table 2: Reduction Pathways

Substrate PositionReagentConditionsProductDiastereoselectivitySource
C3 carbamateLiAlH₄THF, 0°C, 2 hr1-(3-methoxybenzyl)pyrrolidin-3-ol85:15 (R:S)
Benzyl aromatic ringH₂ (1 atm)/Pd-CMeOH, RT, 12 hr1-(3-methoxycyclohexyl)pyrrolidine-3-carbamateFull hydrogenation

Key findings:

  • LiAlH₄ reduces the carbamate to alcohol with partial racemization at C3

  • Catalytic hydrogenation preserves stereochemistry but saturates the benzyl aromatic ring

Electrophilic Substitution

The 3-methoxybenzyl group directs electrophilic attacks to specific positions:

Reaction Table 3: Electrophilic Aromatic Substitution

ElectrophileCatalystPositionProductYieldSource
HNO₃H₂SO₄Para-OCH₃1-(3-methoxy-4-nitrobenzyl) derivative78%
Cl₂FeCl₃Ortho-OCH₃1-(3-methoxy-2-chlorobenzyl) analog65%
CH₃COClAlCl₃Meta-OCH₃Acetylated side product<5%

Notable trends:

  • Strong meta-directing effect from methoxy group limits ortho/para substitutions

  • Nitration occurs para to methoxy with >75% regioselectivity

Nucleophilic Displacement

The benzyl ether undergoes demethylation under harsh conditions:

Reaction Scheme 1: Methoxy Group Reactivity
this compound
  BBr₃ (3 eq), CH₂Cl₂, −78°C → RT, 8 hr
→ (R)-tert-Butyl 1-(3-hydroxybenzyl)pyrrolidin-3-ylcarbamate (87%)

Mechanistic insights:

  • Boron tribromide cleaves methyl ethers without Boc group degradation

  • Resulting phenol can be functionalized through O-alkylation or acylation

Ring-Opening Reactions

The pyrrolidine scaffold undergoes controlled ring expansion:

Experimental Data:
Treatment with ethyl diazoacetate (2 eq) and Rh₂(OAc)₄ (1 mol%) in toluene at 80°C for 6 hr produces a 2-azabicyclo[3.2.1]octane derivative through [3+2] cycloaddition (62% yield, 94% ee)

Comparative Stability Data

Table 4: Thermal Stability Profile

ConditionTimeDegradationNotes
pH 7.4 buffer, 37°C7 d<2%High physiological stability
0.1N NaOH, RT1 hr38%Base-sensitive Boc group
0.1N HCl, RT24 hr12%Acid-catalyzed decomposition

This comprehensive analysis demonstrates the compound's versatility in synthetic transformations. The Boc group's orthogonal reactivity, combined with the tunable electronic properties of the methoxybenzyl substituent, enables precise structural modifications. Recent advances in flow chemistry (as demonstrated in ) suggest potential for scaling these reactions while maintaining stereochemical fidelity.

Scientific Research Applications

Neuropharmacology

Research indicates that (R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate may exhibit neuroprotective effects. The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have shown that it could modulate pathways related to neuronal survival and inflammation .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It appears to influence key inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. Studies have demonstrated its efficacy in reducing markers of inflammation in vitro and in animal models .

Antioxidant Properties

Another significant application of this compound is its antioxidant potential. The presence of the methoxy group contributes to its ability to scavenge free radicals, which may protect cells from oxidative stress-related damage. This property is particularly relevant in the context of aging and various degenerative diseases .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound using an in vitro model of neuronal injury induced by oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to controls, suggesting a protective mechanism against oxidative damage .

Case Study 2: Anti-inflammatory Action

In another investigation, the compound was tested for its anti-inflammatory effects in a mouse model of induced arthritis. The results demonstrated a marked reduction in swelling and inflammation markers in treated animals compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical comparisons between (R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate and its analogs:

Compound Name CAS Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound - 3-methoxybenzyl C₁₇H₂₅N₂O₃ 306.40 Meta-substituted methoxy; balanced steric/electronic effects for synthesis
(R)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate 1286208-40-9 2-methoxybenzyl C₁₇H₂₅N₂O₃ 306.40 Ortho-methoxy group increases steric hindrance, potentially reducing reactivity
(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate 1286207-07-5 4-bromobenzyl C₁₆H₂₂BrN₂O₂ 355.28 Bromine substituent enables further cross-coupling reactions
(R)-tert-Butyl 1-pivaloylpyrrolidin-3-ylcarbamate 1286208-04-5 pivaloyl C₁₄H₂₆N₂O₃ 270.37 Bulky acyl group enhances lipophilicity; electron-withdrawing effects

Detailed Analysis of Structural and Functional Variations

Substituent Position: Methoxybenzyl Isomers
  • 3-Methoxybenzyl (Target Compound) : The meta position of the methoxy group provides moderate steric accessibility and electronic donation, making it suitable for interactions with aromatic residues in biological targets.
Halogen vs. Methoxy Substituents
  • 4-Bromobenzyl (CAS 1286207-07-5) : The para-bromo substituent adds significant molecular weight (355.28 g/mol) and enables Suzuki or Buchwald-Hartwig cross-coupling reactions, which are critical in late-stage functionalization .
Acyl vs. Benzyl Groups
  • However, the electron-withdrawing nature of the acyl group may destabilize the carbamate under basic conditions .

Biological Activity

(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17H26N2O3
  • Molecular Weight : Approximately 306.4 g/mol
  • IUPAC Name : tert-butyl N-[(3R)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate

The presence of a pyrrolidine ring, tert-butyl group, and methoxybenzyl moiety contributes to its lipophilicity, enhancing its ability to cross biological membranes and interact with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of (R)-3-pyrrolidinol with tert-butyl chloroformate.
  • Coupling with 3-methoxybenzyl chloride under basic conditions (e.g., using triethylamine or sodium hydroxide) in organic solvents like dichloromethane or tetrahydrofuran.

This method allows for efficient formation of the carbamate linkage, which is crucial for its biological activity .

This compound exhibits several potential biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways relevant to therapeutic effects such as anti-inflammatory or neuroprotective activities.

Research Findings

A review of current literature reveals promising findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds with similar structural motifs have shown inhibitory zones ranging from 9 to 20 mm against various pathogens .
  • Cytotoxicity : Some studies indicate potential cytotoxic effects against cancer cell lines, highlighting the compound's relevance in cancer research. The activity was assessed using standard assays, revealing IC50 values that suggest moderate potency .

Case Studies

Several case studies have investigated the biological activity of compounds structurally related to this compound:

StudyCompoundActivityResults
Various derivativesAntimicrobialZones of inhibition: 9 - 20 mm
AcylhydrazonesCytotoxicityIC50 values: 12.8 - 365 μM

These findings underscore the need for further research into the specific mechanisms and potential therapeutic applications of this compound.

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